![molecular formula C14H17N3 B2783255 4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole CAS No. 2097921-88-3](/img/structure/B2783255.png)

4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

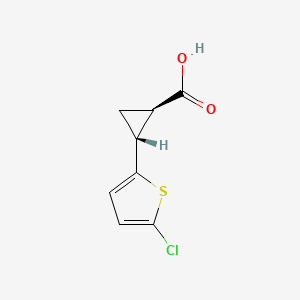

4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C14H17N3 and its molecular weight is 227.311. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

One significant application of triazole derivatives, closely related to the specified compound, involves corrosion inhibition. For example, triazole derivatives have been evaluated for their efficiency in preventing corrosion of mild steel in acidic media. Studies have shown that certain triazole compounds are excellent inhibitors, demonstrating high inhibition efficiencies in different acidic environments. This application is crucial in extending the lifespan of metal components in various industrial systems (Lagrenée et al., 2002).

Molecular and Crystal Structures

The structural characterization of triazole derivatives, including those with a cyclopropyl group, has been a subject of interest. Investigations into their crystal and molecular structures have provided insights into the delocalization of π-electron density within the triazole ring and the impact of substituents on molecular geometry. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which can be essential for designing materials with specific functionalities (Boechat et al., 2010).

Synthesis and Biological Evaluation

Research has also focused on synthesizing novel triazole derivatives and evaluating their biological activities. For instance, compounds linked to triazole moieties have been synthesized using click chemistry approaches and assessed for their cytotoxic potential against various human cancer cell lines. Such studies contribute to the discovery of new therapeutic agents with potent antitumor activities (Liu et al., 2017).

Antifungal and Antimicrobial Activities

Another research direction includes the synthesis of triazole derivatives and their evaluation as antifungal and antimicrobial agents. Novel compounds of the triazole class have been identified with significant pharmacological properties, including potential antifungal activity. These findings are pivotal in addressing the need for new antimicrobial compounds capable of combating resistant strains of bacteria and fungi (Volkova et al., 2020).

Mechanism of Action

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through the formation of hydrogen bonds or other non-covalent interactions .

Biochemical Pathways

Triazole compounds are known to interfere with various biochemical pathways, including those involved in cell growth and proliferation .

Pharmacokinetics

The presence of the cyclopropyl and dimethylphenyl groups may influence its bioavailability .

Result of Action

Based on its structural similarity to other triazole compounds, it may have potential antifungal, antibacterial, or anticancer effects .

Properties

IUPAC Name |

4-cyclopropyl-1-[(2,5-dimethylphenyl)methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-10-3-4-11(2)13(7-10)8-17-9-14(15-16-17)12-5-6-12/h3-4,7,9,12H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIOFUVFRAAAXPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)

![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)

![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)

![2-(4-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2783178.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)

![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)

![8-(3-Methoxybenzoyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2783181.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2783186.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2783189.png)